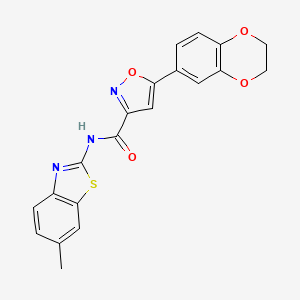
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a benzothiazole ring, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” likely involves multiple steps, including the formation of each ring system and their subsequent coupling. Typical synthetic routes might include:
Formation of the Benzodioxin Ring: This could be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Formation of the Benzothiazole Ring: This might involve the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Formation of the Oxazole Ring: This could be synthesized via cyclization reactions involving α-haloketones and amides.
Coupling Reactions: The final compound could be assembled through amide bond formation between the oxazole carboxylic acid and the benzothiazole amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the oxazole ring, potentially opening it to form amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include quinones, amines, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Oxazole Derivatives: Compounds with similar oxazole structures.
Uniqueness
The uniqueness of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” lies in its combination of these three distinct ring systems, which could confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C20H15N3O4S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H15N3O4S/c1-11-2-4-13-18(8-11)28-20(21-13)22-19(24)14-10-16(27-23-14)12-3-5-15-17(9-12)26-7-6-25-15/h2-5,8-10H,6-7H2,1H3,(H,21,22,24) |
InChI Key |
DNCBTWYFCKOJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11353053.png)
![N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11353056.png)
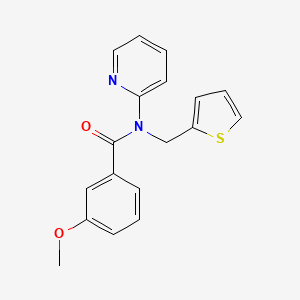
![1-(2,6-dimethylphenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11353061.png)
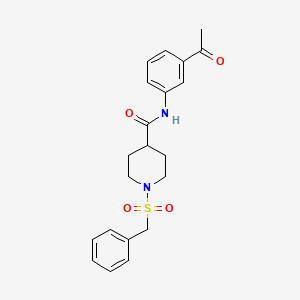

![1-(benzylsulfonyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11353088.png)
![N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-(pyridin-2-yl)benzamide](/img/structure/B11353091.png)
![N-(3-Methoxyphenyl)-2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B11353103.png)
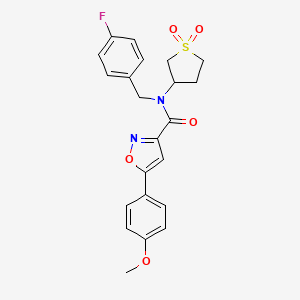
![3-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11353109.png)
![(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B11353116.png)
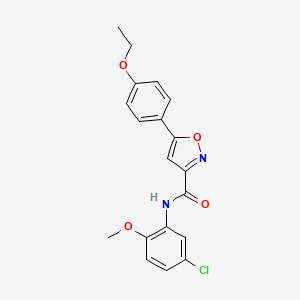
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11353123.png)
